molecular formula C6H15O4P B154675 Dipropyl hydrogen phosphate CAS No. 1804-93-9

Dipropyl hydrogen phosphate

Cat. No.: B154675
CAS No.: 1804-93-9
M. Wt: 182.15 g/mol
InChI Key: QVKQJEWZVQFGIY-UHFFFAOYSA-N
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Description

Dipropyl hydrogen phosphate is an organophosphorus compound with the molecular formula C6H15O4P. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

H3PO4+2C3H7OH(C3H7O)2PO2H+2H2O\text{H}_3\text{PO}_4 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{PO}_2\text{H} + 2 \text{H}_2\text{O} H3​PO4​+2C3​H7​OH→(C3​H7​O)2​PO2​H+2H2​O

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting phosphorus trichloride with propanol in the presence of an inert solvent. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. The process can be summarized as:

PCl3+3C3H7OH(C3H7O)2PO2H+3HCl\text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{PO}_2\text{H} + 3 \text{HCl} PCl3​+3C3​H7​OH→(C3​H7​O)2​PO2​H+3HCl

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form dipropyl phosphate.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and propanol.

    Substitution: It can participate in substitution reactions where the propyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

    Substitution: Various alkyl halides can be used in substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Dipropyl phosphate.

    Hydrolysis: Phosphoric acid and propanol.

    Substitution: Alkyl or aryl phosphates.

Scientific Research Applications

Dipropyl hydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active phosphates.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of dipropyl hydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biochemical pathways, including energy metabolism and signal transduction. The compound can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

    Dipropyl phosphate: Similar in structure but lacks the hydrogen atom on the phosphate group.

    Diethyl hydrogen phosphate: Contains ethyl groups instead of propyl groups.

    Dimethyl hydrogen phosphate: Contains methyl groups instead of propyl groups.

Uniqueness: Dipropyl hydrogen phosphate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it has different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

dipropyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKQJEWZVQFGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883752
Record name Phosphoric acid, dipropyl ester
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Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804-93-9
Record name Dipropyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dipropyl ester
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Record name Phosphoric acid, dipropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl hydrogen phosphate
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Record name DIPROPYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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